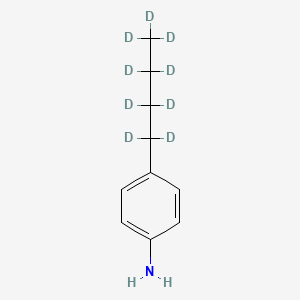
4-Butylaniline-d9
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4-Butylaniline-d9 involves the deuteration of 4-Butylaniline. This process typically includes the exchange of hydrogen atoms with deuterium atoms. The specific synthetic routes and reaction conditions for this compound are proprietary and may vary depending on the manufacturer. Industrial production methods often involve the use of deuterated reagents and catalysts to achieve high levels of deuterium incorporation .
Analyse Des Réactions Chimiques
4-Butylaniline-d9 undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include acidic or basic environments, elevated temperatures, and the presence of catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
4-Butylaniline-d9 has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in the study of reaction mechanisms and kinetics.
Biology: It is employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds in biological systems.
Medicine: It is used in drug development to study the pharmacokinetics and metabolic profiles of new drug candidates.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Butylaniline-d9 involves its incorporation into drug molecules as a stable isotope. Deuterium substitution can affect the pharmacokinetic and metabolic profiles of drugs by altering their absorption, distribution, metabolism, and excretion. The molecular targets and pathways involved depend on the specific drug molecule into which this compound is incorporated .
Comparaison Avec Des Composés Similaires
4-Butylaniline-d9 is unique due to its deuterium labeling, which distinguishes it from other similar compounds like 4-Butylaniline. The deuterium atoms provide stability and allow for precise quantitation in research applications. Similar compounds include:
4-Butylaniline: The non-deuterated version of this compound.
N-Butylaniline: Another derivative of aniline with a butyl group attached to the nitrogen atom
Propriétés
Formule moléculaire |
C10H15N |
|---|---|
Poids moléculaire |
158.29 g/mol |
Nom IUPAC |
4-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)aniline |
InChI |
InChI=1S/C10H15N/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4,11H2,1H3/i1D3,2D2,3D2,4D2 |
Clé InChI |
OGIQUQKNJJTLSZ-YNSOAAEFSA-N |
SMILES isomérique |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=C(C=C1)N |
SMILES canonique |
CCCCC1=CC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


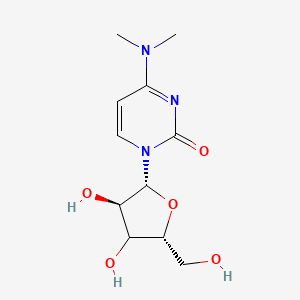
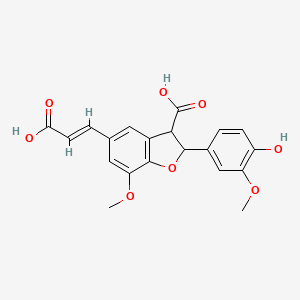

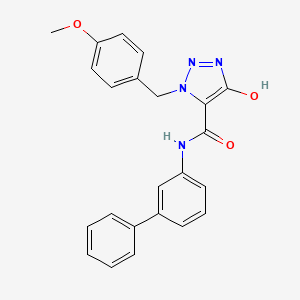
![3,3,3-trifluoro-N-[4-[3-[2-[[(3S)-piperidin-3-yl]amino]pyrimidin-4-yl]pyridin-2-yl]oxynaphthalen-1-yl]propane-1-sulfonamide](/img/structure/B12405278.png)
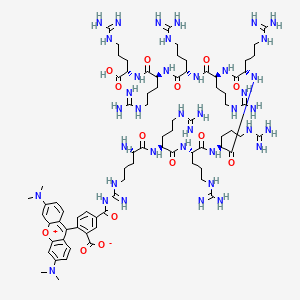
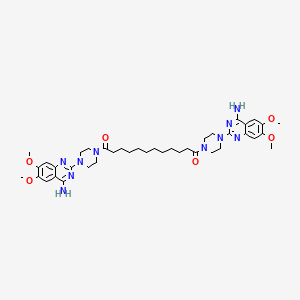
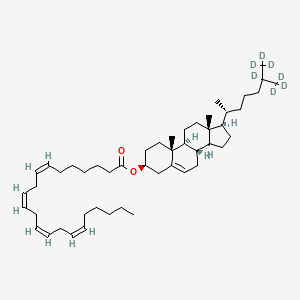

![N,N-diethylethanamine;[(2R,3R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B12405319.png)
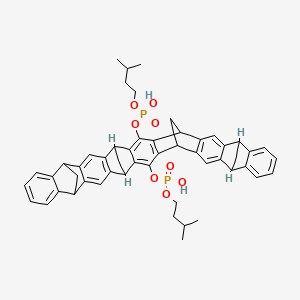

![[(2R)-1-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-3-heptadecanoyloxypropan-2-yl] (11Z,14Z,17Z)-icosa-11,14,17-trienoate](/img/structure/B12405335.png)
![3-[[(2R,3R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(4-oxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B12405349.png)
